1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a combination of bromobenzyl, difluoromethyl, dimethylpyrazol, and sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the 3-bromobenzyl group: This can be achieved through bromination of benzyl compounds using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the difluoromethyl-dimethylpyrazol group: This involves the difluoromethylation of pyrazoles, which can be carried out using difluoromethylating agents such as difluoromethyl sulfone.
Coupling reactions: The final step involves coupling the 3-bromobenzyl group with the difluoromethyl-dimethylpyrazol group and attaching them to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various types of chemical reactions:
Substitution reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.
Organic synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(3-bromobenzyl)piperazine: This compound shares the 3-bromobenzyl group but lacks the difluoromethyl-dimethylpyrazol and sulfonyl groups.
Difluoromethylated pyrazoles: These compounds share the difluoromethyl-dimethylpyrazol group but lack the 3-bromobenzyl and piperazine components.
Uniqueness
1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H21BrF2N4O2S |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C17H21BrF2N4O2S/c1-12-16(13(2)24(21-12)17(19)20)27(25,26)23-8-6-22(7-9-23)11-14-4-3-5-15(18)10-14/h3-5,10,17H,6-9,11H2,1-2H3 |
InChI Key |
CVBLUEJBHDLKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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